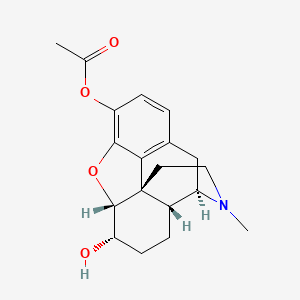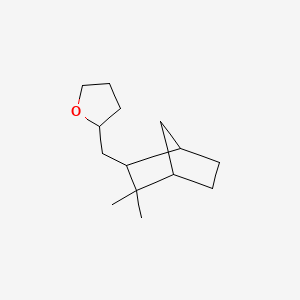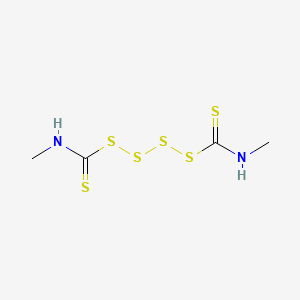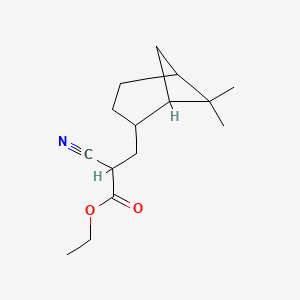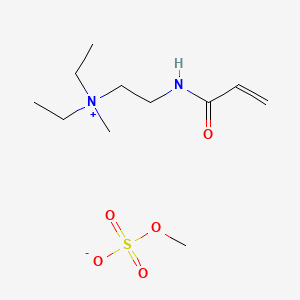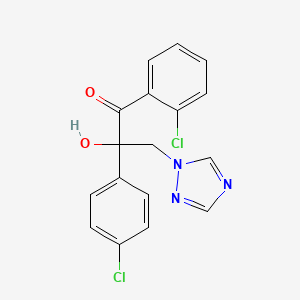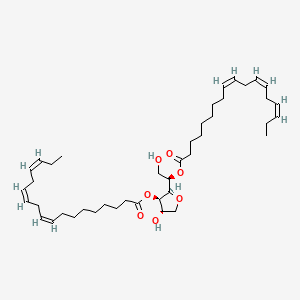
Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)-: is a complex organic compound with the molecular formula C42H68O7 . It is characterized by its multiple double bonds and ester functionalities. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- typically involves the esterification of sorbitan with 9,12,15-octadecatrienoic acid. The reaction is usually carried out under acidic conditions with a catalyst to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of high-purity reactants and stringent control of reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are employed.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Ether derivatives.
Scientific Research Applications
Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- finds applications in various fields:
Chemistry: Used as a surfactant and emulsifying agent in chemical formulations.
Biology: Employed in the preparation of liposomes for drug delivery systems.
Medicine: Investigated for its potential in enhancing the bioavailability of certain drugs.
Industry: Utilized in the production of cosmetics and personal care products due to its emulsifying properties.
Mechanism of Action
The mechanism of action of Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- involves its interaction with lipid bilayers, enhancing the permeability and stability of the membranes. This interaction is primarily due to the compound’s amphiphilic nature, allowing it to integrate into both hydrophilic and hydrophobic environments .
Comparison with Similar Compounds
- Ethyl 9,12,15-octadecatrienoate (Linolenic acid, ethyl ester)
- Sorbitan monostearate
- Sorbitan tristearate
Comparison: Sorbitan, di-9,12,15-octadecatrienoate, (all-Z)- is unique due to its multiple double bonds and ester functionalities, which confer distinct chemical reactivity and physical properties compared to its analogs. For instance, Ethyl 9,12,15-octadecatrienoate lacks the sorbitan moiety, affecting its emulsifying capabilities .
Properties
CAS No. |
93894-45-2 |
|---|---|
Molecular Formula |
C42H68O7 |
Molecular Weight |
685.0 g/mol |
IUPAC Name |
[(2R,3R,4S)-4-hydroxy-2-[(1R)-2-hydroxy-1-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxyethyl]oxolan-3-yl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C42H68O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)48-38(35-43)42-41(37(44)36-47-42)49-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,37-38,41-44H,3-4,9-10,15-16,21-36H2,1-2H3/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t37-,38+,41+,42+/m0/s1 |
InChI Key |
SMTAAMDRIYTSPC-JUDXGLNNSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)O[C@@H]1[C@H](CO[C@@H]1[C@@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC1C(COC1C(CO)OC(=O)CCCCCCCC=CCC=CCC=CCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


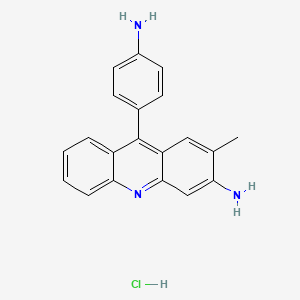


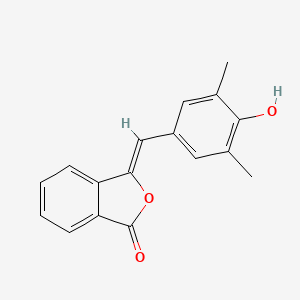
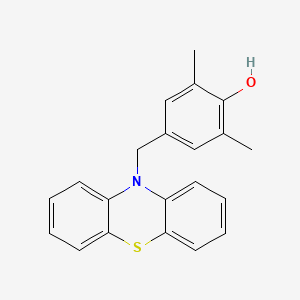
![Dimethyl(naphthylmethyl)[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B12671491.png)
